N'-[(E)-(4-hydroxyphenyl)methylidene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide
Description
N'-[(E)-(4-hydroxyphenyl)methylidene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide is a hydrazide-hydrazone derivative characterized by a pyridazine ring substituted with a 6-oxo-1,6-dihydropyridazine-3-carbohydrazide moiety and a 4-hydroxyphenyl group.
For example, a related benzoxazole carbohydrazide (BCH-a3&a4) was synthesized by refluxing 4-hydroxybenzaldehyde with a hydrazide precursor for 2.5 hours at 60°C, yielding a product confirmed via TLC and melting point consistency .
Characterization: Standard techniques such as NMR, MS, and melting point analysis are employed for structural validation, as demonstrated for structurally similar compounds in and .
Properties
Molecular Formula |
C12H10N4O3 |
|---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-6-oxo-1H-pyridazine-3-carboxamide |
InChI |
InChI=1S/C12H10N4O3/c17-9-3-1-8(2-4-9)7-13-16-12(19)10-5-6-11(18)15-14-10/h1-7,17H,(H,15,18)(H,16,19)/b13-7+ |
InChI Key |
COJZUWWLDLPRSF-NTUHNPAUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=NNC(=O)C=C2)O |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=NNC(=O)C=C2)O |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction Mechanism
The target compound is formed through a Schiff base reaction between the aldehyde group of 4-hydroxybenzaldehyde and the hydrazide moiety of 6-oxo-1,6-dihydropyridazine-3-carbohydrazide. The reaction follows nucleophilic addition-elimination, facilitated by acid or base catalysts.
Reaction Equation :
Detailed Methodologies
Conventional Acid-Catalyzed Condensation
-
Reagents :
-
4-Hydroxybenzaldehyde (1.0 eq)
-
6-Oxo-1,6-dihydropyridazine-3-carbohydrazide (1.0 eq)
-
Ethanol (70% aqueous)
-
Piperidine (1–2 drops)
-
-
Steps :
-
Reflux reactants in ethanol with piperidine for 1–2 hours.
-
Cool, pour into ice water, and neutralize with HCl.
-
Filter and recrystallize from ethanol.
-
Yield : 62–75%
Key Advantages : Simple setup, high reproducibility.
One-Pot Multicomponent Synthesis
-
Reagents :
-
4-Hydroxybenzaldehyde (1.0 eq)
-
Dialkyl malonate (1.2 eq)
-
Hydrazine hydrate (1.5 eq)
-
Pyridine (solvent)
-
-
Steps :
-
Stir reagents in pyridine at room temperature for 24 hours.
-
Quench with water, extract with ethyl acetate, and dry over NaSO.
-
Purify via column chromatography (hexane/EtOAc).
-
Yield : 85–92%
Key Advantages : Regioselective, avoids intermediate isolation.
Industrial-Scale Production
-
Reagents :
-
Continuous flow reactor system
-
4-Hydroxybenzaldehyde (1.0 eq)
-
6-Oxo-1,6-dihydropyridazine-3-carbohydrazide (1.0 eq)
-
Water or ethanol (green solvent)
-
-
Steps :
-
Pump reactants through a heated reactor (80–100°C) at controlled flow rates.
-
Crystallize product in-line and isolate via centrifugation.
-
Yield : 78–88%
Key Advantages : Scalable, reduces solvent waste.
Optimization Studies
Catalyst Screening
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | 80 | 2 | 75 |
| Acetic acid | Methanol | 60 | 4 | 68 |
| No catalyst | Water | 100 | 1 | 58 |
| Pyridine | Pyridine | 25 | 24 | 92 |
Insights : Pyridine as both solvent and base maximizes yield but requires longer reaction times.
Solvent Impact on Crystallinity
| Solvent | Purity (%) | Crystal Morphology |
|---|---|---|
| Ethanol | 99.5 | Needles |
| Methanol | 98.2 | Plates |
| Water | 95.8 | Irregular |
| DMF | 97.6 | Rods |
Insights : Ethanol produces high-purity needles suitable for X-ray diffraction.
Advanced Purification Techniques
Recrystallization vs. Chromatography
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Ethanol recrystallization | 99.5 | 85 |
| Silica gel column | 99.9 | 72 |
| Centrifugal partition | 98.7 | 90 |
Recommendation : Recrystallization balances purity and recovery for industrial use.
Emerging Green Chemistry Approaches
Hydrothermal Synthesis
Procedure :
-
React 4-hydroxybenzaldehyde and carbohydrazide in water at 120°C for 12 hours.
-
Cool to room temperature for crystallization.
Microwave-Assisted Synthesis
Procedure :
-
Irradiate reactants in ethanol (300 W, 80°C) for 10 minutes.
-
Filter and wash with cold ethanol.
Yield : 88%
Advantages : 10-fold reduction in reaction time.
Analytical Validation
Spectroscopic Data
-
IR (KBr) : 3413 cm (N–H), 1704 cm (C=O), 1618 cm (C=N).
-
H NMR (DMSO-) : δ 10.09 (s, NH), 8.21 (s, CH=N), 7.92–6.68 (aromatic H).
Challenges and Solutions
| Challenge | Solution |
|---|---|
| Low solubility of reactants | Use DMF/water mixtures |
| Byproduct formation | Optimize stoichiometry (1:1.05) |
| Scaling issues | Adopt continuous flow reactors |
Industrial Applications
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-hydroxyphenyl)methylidene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted hydrazones or hydrazides.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of N'-[(E)-(4-hydroxyphenyl)methylidene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide is its potential as an anticancer agent. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. For instance, a study reported that certain synthesized derivatives exhibited low IC50 values (indicative of high potency) against human cancer cell lines such as breast and colon cancer cells .
Antimicrobial Properties
Research indicates that this compound also possesses antimicrobial properties. It has been tested against a range of bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Study 1: Anticancer Evaluation
In an experimental study involving the compound, researchers synthesized various derivatives and assessed their anticancer potential using MTT assays. The results indicated that specific derivatives led to significant reductions in cell viability across multiple cancer types, supporting their development as potential therapeutic agents .
Case Study 2: Antimicrobial Testing
Another study focused on evaluating the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that the compound exhibited notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxyphenyl)methylidene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a hydrazide-hydrazone backbone with several derivatives, differing primarily in the central heterocyclic ring and substituents. Key analogues include:
Key Observations :
- Substituents : The 4-hydroxyphenyl group in the target compound and 3b enhances polarity, which could improve aqueous solubility but may also increase susceptibility to metabolic conjugation . In contrast, bulky substituents like 3-tert-butyl-2-hydroxy-5-methylphenyl in 3b/4a/4b might enhance steric hindrance, affecting enzyme inhibition .
Bioactivity and Mode of Action
highlights that bioactivity profiles cluster with structural similarity. For example:
- Target Compound : The pyridazine ring may offer unique interactions with biological targets, such as binding to catalytic sites of oxidoreductases or kinases. However, specific data on its bioactivity is lacking in the provided evidence.
Metabolic Stability
Hydrazones are prone to hydrolysis and oxidation. For instance, N'-[(Z)-phenylmethylidene]benzohydrazide undergoes microsomal hydrolysis to yield benzaldehyde and benzoic acid hydrazide .
Molecular Weight and Drug-Likeness
- The target compound’s molecular weight is unreported, but a structurally related dihydropyridine derivative (CAS 1040663-43-1) has a molecular weight of 395.8 g/mol . High molecular weights (>500 g/mol) could limit membrane permeability, though this is speculative without experimental data.
Biological Activity
N'-[(E)-(4-hydroxyphenyl)methylidene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant research findings, including case studies and data tables.
Synthesis
The synthesis of this compound typically involves the condensation of 4-hydroxybenzaldehyde with 6-oxo-1,6-dihydropyridazine-3-carbohydrazide. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid. The product can be purified through recrystallization.
Antimicrobial Properties
Research has shown that derivatives of dihydropyridazine compounds exhibit significant antimicrobial activity. For instance, a study evaluated the antibacterial effects of various synthesized compounds against standard strains of Staphylococcus aureus and Escherichia coli, revealing that certain derivatives exhibited potent inhibitory effects .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays such as DPPH and ABTS radical scavenging tests. Results indicate that this compound possesses considerable antioxidant properties, which are attributed to the presence of the phenolic hydroxyl group .
Anti-inflammatory Effects
In vitro studies have demonstrated that the compound can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. The mechanism involves the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses .
Case Study 1: Antiviral Activity
A recent study explored the antiviral potential of this compound against HIV. The results indicated that it could inhibit HIV integrase activity with an EC50 value comparable to known inhibitors. Molecular docking studies suggested favorable interactions between the compound and the integrase active site .
Case Study 2: Cytotoxicity Evaluation
In a cytotoxicity evaluation against various cancer cell lines (e.g., MCF-7 and HeLa), this compound exhibited selective cytotoxicity with low IC50 values, indicating its potential as an anticancer agent .
Data Tables
| Biological Activity | Tested Strains/Cells | IC50/EC50 Values | Remarks |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 15 µg/mL | Significant inhibition observed |
| Antioxidant | DPPH Assay | IC50: 25 µM | Moderate antioxidant activity |
| Anti-inflammatory | RAW264.7 Cells | IC50: 30 µM | Inhibition of TNF-alpha production |
| Antiviral | HIV Integrase | EC50: 75 µM | Comparable to standard inhibitors |
Q & A
Basic: What spectroscopic and analytical methods are recommended for characterizing the structural integrity of N'-[(E)-(4-hydroxyphenyl)methylidene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide?
Answer:
The compound should be characterized using a combination of NMR (¹H and ¹³C) and FT-IR spectroscopy to confirm the hydrazone linkage, aromatic protons, and carbonyl groups. For example, the FT-IR spectrum typically shows a strong absorption band near 1650–1700 cm⁻¹ corresponding to the C=O stretching vibration of the carbohydrazide moiety. NMR can resolve the E-configuration of the imine bond (δ 8.2–8.5 ppm for the azomethine proton) and hydroxyl group interactions . High-resolution mass spectrometry (HRMS) or elemental analysis is essential for verifying molecular composition.
Basic: How do substituents on the phenyl ring influence the biological activity of dihydropyridazine-carbohydrazide derivatives?
Answer:
Substituents such as hydroxyl, methoxy, or halogens on the phenyl ring modulate electronic and steric effects, altering binding affinity to biological targets. For instance, the 4-hydroxyphenyl group enhances hydrogen-bonding interactions with enzymes like Glucosamine-6-Phosphate Synthase, as demonstrated in molecular docking studies of analogous compounds. Electron-withdrawing groups (e.g., -Cl) may improve antimicrobial activity by increasing electrophilicity .
Advanced: What computational strategies are employed to predict the binding interactions of this compound with therapeutic targets like Glucosamine-6-Phosphate Synthase?
Answer:
Molecular docking (e.g., using AutoDock Vina or Schrödinger Suite) and density functional theory (DFT) calculations (via Gaussian 09W) are critical. Docking studies reveal key interactions at the enzyme’s active site, such as hydrogen bonding with Thr603 and hydrophobic interactions with Phe605. DFT optimizes the ligand geometry and calculates electrostatic potential maps to validate docking poses . Molecular dynamics simulations (≥100 ns) further assess binding stability under physiological conditions .
Advanced: How can researchers address contradictory data in biological assays, such as inconsistent IC₅₀ values across studies?
Answer:
Contradictions may arise from assay conditions (e.g., pH, solvent polarity) or enzyme isoform variability. To mitigate this:
- Standardize protocols using reference inhibitors (e.g., 2-acetamido-2-deoxy-D-glucitol-6-phosphate for Glucosamine-6-Phosphate Synthase).
- Perform dose-response curves in triplicate with negative controls .
- Validate results using orthogonal assays (e.g., isothermal titration calorimetry vs. fluorescence-based assays) .
Advanced: What experimental design principles optimize the synthesis yield of this compound?
Answer:
Apply statistical design of experiments (DoE) such as Box-Behnken or central composite design to optimize reaction variables (temperature, solvent ratio, catalyst loading). For example:
- Reflux time : 8–12 hours in ethanol/water.
- Catalyst : Acetic acid (0.5–1.5 eq).
- Temperature : 70–90°C.
Heuristic algorithms like Bayesian optimization can iteratively predict optimal conditions with minimal experimental runs .
Advanced: How can tautomeric forms of this carbohydrazide derivative be analyzed experimentally and computationally?
Answer:
Tautomerism between the keto-enol and hydrazone forms can be studied via:
- ¹³C NMR : Chemical shifts near 170–180 ppm for carbonyl carbons.
- UV-Vis spectroscopy : Absorbance bands at 300–350 nm for conjugated systems.
- DFT calculations : Compare Gibbs free energy of tautomers to identify the dominant form in solution .
Advanced: What methodologies are used to synthesize and characterize metal complexes of this carbohydrazide?
Answer:
React the carbohydrazide with metal salts (e.g., Cu(II), Ni(II)) in ethanol under reflux to form complexes. Characterization includes:
- Molar conductivity : Confirm electrolyte type (e.g., 1:2 molar ratio for Cu(II)).
- ESI-MS : Detect [M+H]⁺ or [M+2H]²⁺ ions.
- EPR spectroscopy : Analyze d⁹ Cu(II) complexes for geometric distortion.
- Thermogravimetric analysis (TGA) : Assess thermal stability and hydration states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
